4-Bromo-1-benzothiophene-2-carbohydrazide
Overview
Description
4-Bromo-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Scientific Research Applications
4-Bromo-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or reagent in studies involving enzyme inhibition or protein labeling.
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiophene derivatives, which “4-Bromo-1-benzothiophene-2-carbohydrazide” belongs to, have been shown to exhibit a wide range of biological activities . They have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzothiophene derivatives often exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Benzothiophene derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzothiophene derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
The synthesis of 4-Bromo-1-benzothiophene-2-carbohydrazide typically involves the bromination of benzothiophene followed by the introduction of a carbohydrazide group. One common synthetic route includes the following steps:
Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromobenzothiophene.
Carbohydrazide Formation: The brominated product is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, to form this compound.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Bromo-1-benzothiophene-2-carbohydrazide can be compared with other benzothiophene derivatives, such as:
4-Chloro-1-benzothiophene-2-carbohydrazide: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-Benzothiophene-2-carbohydrazide: Lacks the halogen substituent, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXJWZPGUHDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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